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Application Notes and Protocols for Pentylcyclopentane in Jet Fuel Surrogates

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Compound of Interest		
Compound Name:	Pentylcyclopentane	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **pentylcyclopentane** as a C10 cycloalkane component in jet fuel surrogates. While direct experimental data on jet fuel surrogates explicitly containing **pentylcyclopentane** is limited in the public domain, this document outlines its relevant properties, proposes a surrogate formulation, and provides detailed protocols for its evaluation based on established methodologies for jet fuel analysis.

Introduction to Pentylcyclopentane in Jet Fuel Surrogates

Jet fuels are complex mixtures of hydrocarbons, primarily consisting of paraffins, cycloparaffins (naphthenes), and aromatics. To facilitate combustion modeling and experimental research, surrogate fuels are formulated from a small number of well-characterized chemical compounds to emulate the physical and chemical properties of real jet fuels. Cycloalkanes are a crucial component of jet fuel, influencing properties such as density, energy content, and sooting tendency. **Pentylcyclopentane** (C10H20), a monosubstituted cycloalkane, possesses a molecular weight and carbon number that fall within the typical range of jet fuel components, making it a viable candidate for inclusion in surrogate mixtures. Its five-membered ring structure is representative of a class of naphthenes found in conventional and alternative jet fuels. The inclusion of **pentylcyclopentane** in a surrogate mixture can help to better match the naphthenic content and associated combustion characteristics of target jet fuels.



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Data Presentation: Properties of Pentylcyclopentane and Surrogate Components

A successful jet fuel surrogate should match key properties of the target fuel. The following tables summarize the physical and chemical properties of **pentylcyclopentane** and propose a hypothetical surrogate mixture incorporating it, with a comparison to typical Jet-A fuel properties.

Table 1: Physical and Chemical Properties of Pentylcyclopentane

Property	Value	Reference
Molecular Formula	C10H20	[1][2]
Molecular Weight	140.27 g/mol	[1][3][4]
Boiling Point	180 °C (453.15 K)	[2][4]
Melting Point	-82.99 °C (190.16 K)	[4]
Density	0.79 g/cm ³	[4]
Standard Liquid Enthalpy of Combustion	-6635.0 ± 2.0 kJ/mol	[1]
Flash Point	38 °C	[4]
Water Solubility	115 μg/kg at 25 °C	[4]

Table 2: Proposed Jet Fuel Surrogate Formulation with **Pentylcyclopentane** and Comparison with Target Jet-A Properties



Component	Chemical Class	Mole Fraction (%)	Property	Proposed Surrogate (Calculated/ Estimated)	Target Jet-A
n-Dodecane	n-Paraffin	45	Average Molecular Weight (g/mol)	~150	180-200
Iso-octane	Iso-Paraffin	25	H/C Ratio	~1.95	~1.9
Pentylcyclope ntane	Cycloparaffin	15	Density (g/cm³ at 15°C)	~0.78	0.775 - 0.840
Toluene	Aromatic	15	Lower Heating Value (MJ/kg)	~43.5	~42.8
Threshold Sooting Index (TSI)	(To be determined)	20-30			
Derived Cetane Number (DCN)	(To be determined)	40-60			

Note: The properties of the proposed surrogate are estimated based on the mole fractions and properties of the individual components. Experimental validation is required.

Experimental Protocols

The following protocols describe the preparation and testing of the proposed jet fuel surrogate containing **pentylcyclopentane**.

Protocol 1: Preparation of the Jet Fuel Surrogate Mixture

Methodological & Application





Objective: To prepare a homogeneous multi-component surrogate fuel mixture with precise composition.

Materials:

- n-Dodecane (≥99% purity)
- Iso-octane (≥99% purity)
- Pentylcyclopentane (≥99% purity)
- Toluene (≥99% purity)
- Calibrated analytical balance (±0.001 g)
- Glass storage bottles with PTFE-lined caps
- · Magnetic stirrer and stir bars
- Fume hood

Procedure:

- · Ensure all glassware is clean and dry.
- Perform all weighing and mixing operations inside a fume hood.
- Calculate the required mass of each component based on the desired mole fractions and the total volume of the surrogate to be prepared.
- Tare a clean, dry glass storage bottle on the analytical balance.
- Add the calculated mass of n-dodecane to the bottle and record the exact mass.
- Sequentially add the calculated masses of iso-octane, pentylcyclopentane, and toluene to the same bottle, recording the cumulative mass after each addition.
- Add a PTFE-coated magnetic stir bar to the bottle.



- Cap the bottle tightly and place it on a magnetic stirrer.
- Stir the mixture for at least 30 minutes at a moderate speed to ensure homogeneity.
- Label the bottle with the surrogate composition, date of preparation, and safety information.
- Store the prepared surrogate in a cool, dark, and well-ventilated area.

Protocol 2: Density and Viscosity Measurement

Objective: To determine the density and viscosity of the prepared surrogate fuel.

Apparatus:

- · Calibrated digital density meter
- Calibrated viscometer (e.g., Cannon-Fenske or automated viscometer)
- Constant temperature bath

Procedure:

- Calibrate the density meter and viscometer according to the manufacturer's instructions using appropriate standards.
- Set the constant temperature bath to the desired measurement temperature (e.g., 15°C for density, 40°C for viscosity).
- Allow the surrogate fuel sample to equilibrate to the set temperature in the bath.
- Measure the density of the surrogate fuel using the digital density meter. Record at least three readings and calculate the average.
- Measure the kinematic viscosity of the surrogate fuel using the viscometer. Perform multiple
 measurements to ensure repeatability and calculate the average viscosity.

Protocol 3: Threshold Sooting Index (TSI) Determination



Objective: To quantify the sooting tendency of the surrogate fuel using the smoke point lamp method (ASTM D1322).

Apparatus:

- Smoke Point Lamp (compliant with ASTM D1322)
- Clean wicks
- Calibrated ruler or digital image analysis system

Procedure:

- Prepare the smoke point lamp according to the ASTM D1322 standard, ensuring the wick is clean and properly installed.
- Fill the lamp pot with the surrogate fuel sample.
- Light the lamp and allow it to burn for 5 minutes to stabilize.
- Slowly raise the wick until a smoky tail appears at the tip of the flame.
- Gradually lower the wick until the smoky tail just disappears.
- Record the maximum flame height in millimeters without the flame smoking. This is the smoke point.
- Repeat the measurement at least three times and calculate the average smoke point.
- Calculate the Threshold Sooting Index (TSI) using the following formula: TSI = a * (MW / SP)
 + b where MW is the average molecular weight of the surrogate, SP is the average smoke point, and 'a' and 'b' are apparatus-specific constants determined by calibration with reference fuels (e.g., toluene and iso-octane).

Protocol 4: Ignition Delay Time Measurement

Objective: To measure the autoignition delay time of the surrogate fuel at high temperatures and pressures using a shock tube.



Apparatus:

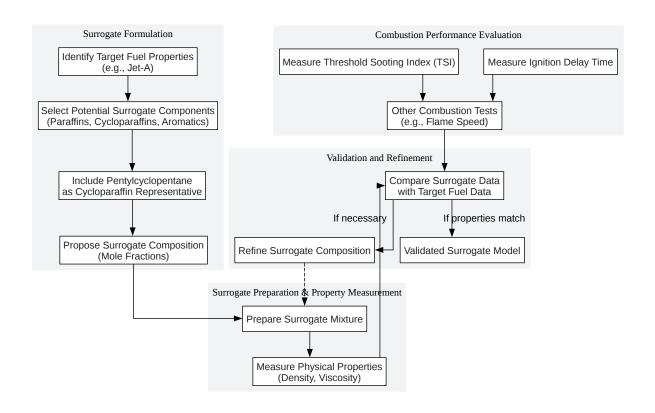
- High-pressure shock tube
- Fast-response pressure transducers
- Optical diagnostics (e.g., photodiodes for light emission detection)
- Gas mixing system for preparing fuel/oxidizer mixtures
- Data acquisition system

Procedure:

- Prepare a homogeneous mixture of the surrogate fuel vapor and an oxidizer (e.g., air) with a known equivalence ratio using the gas mixing system.
- Introduce the mixture into the driven section of the shock tube to a specified initial pressure.
- Introduce a high-pressure driver gas (e.g., helium) into the driver section.
- Rupture the diaphragm separating the driver and driven sections to generate a shock wave.
- The shock wave compresses and heats the fuel/oxidizer mixture, initiating autoignition.
- Record the pressure history and light emission signals using the pressure transducers and photodiodes.
- The ignition delay time is defined as the time interval between the passage of the shock wave and the onset of rapid pressure rise or light emission.
- Repeat the experiment at various temperatures (controlled by the shock wave velocity) and pressures to map the ignition characteristics of the surrogate fuel.

Visualizations Logical Workflow for Jet Fuel Surrogate Formulation and Validation



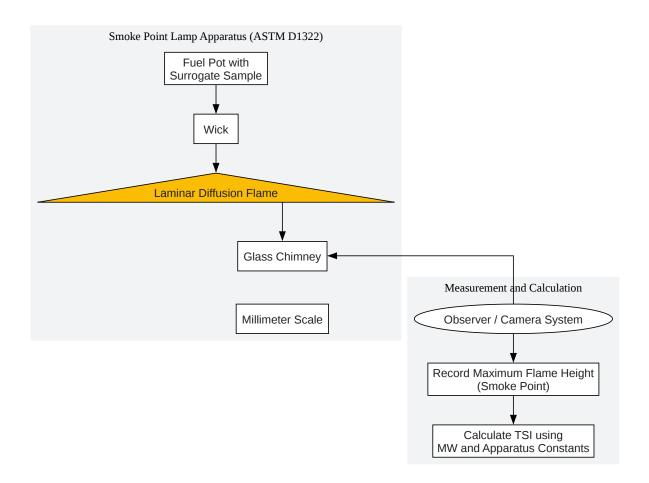


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Caption: Workflow for formulating and validating a jet fuel surrogate.



Experimental Setup for Threshold Sooting Index (TSI) Measurement

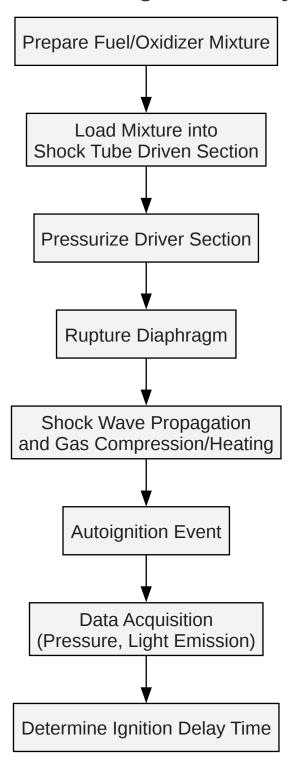


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Caption: Setup for Threshold Sooting Index (TSI) measurement.

Experimental Workflow for Ignition Delay Measurement



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Caption: Workflow for ignition delay measurement using a shock tube.

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